Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Synthesis Process Chemistry Cost Efficiency

Sourcing a glycine building block with both Cbz-amine protection and a terminal N-methylamide is critical for efficient peptidomimetic synthesis-substituting free acid or unsubstituted amide analogs introduces undesired functional groups that derail coupling reactions. Benzyl (2-(methylamino)-2-oxoethyl)carbamate (CAS 21855-72-1) provides the precise substitution pattern required for selective chain elongation without side reactions. • Enables definitive installation of a glycine residue with a methylamide cap, ensuring synthetic integrity. • Defined LogP (1.70) and TPSA (74.41 Ų) deliver predictable physicochemical contributions in drug design libraries. • ≥95% purity supports use as a reliable reference standard for LC-MS method development and impurity profiling.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 21855-72-1
Cat. No. B1285372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-(methylamino)-2-oxoethyl)carbamate
CAS21855-72-1
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCNC(=O)CNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H14N2O3/c1-12-10(14)7-13-11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15)
InChIKeyPPWVKWHLWPSSSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2-(methylamino)-2-oxoethyl)carbamate: Cbz-Protected Glycinamide Building Block


Benzyl (2-(methylamino)-2-oxoethyl)carbamate (CAS 21855-72-1), also known as N-Methyl Cbz-Glycinamide or Z-Gly-NHCH3, is an organic compound of the carbamate family with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol . It is characterized by a benzyl (Cbz) protecting group linked to a glycine-derived methylamide backbone . This compound is widely recognized as a key protected intermediate or building block in organic and medicinal chemistry, specifically for the synthesis of peptides and biologically active molecules where selective amine protection is required [1]. Its commercial availability from multiple vendors with purities of 95-98% supports its routine use in research settings .

Why Generic Cbz-Glycine Derivatives Cannot Substitute


The specific substitution pattern of Benzyl (2-(methylamino)-2-oxoethyl)carbamate (CAS 21855-72-1) confers unique chemical properties that render it non-interchangeable with close structural analogs. Its defined molecular weight of 222.24 g/mol, exact mass of 222.10044 g/mol, polar surface area (PSA) of 74.41 Ų, and a calculated LogP of 1.7035 are precise parameters that influence its solubility, membrane permeability, and reactivity in designed synthetic sequences [1]. While other Cbz-protected glycine derivatives, such as the free acid N-Cbz-glycine (CAS 1138-80-3) or the unsubstituted amide Z-Gly-NH₂, are available, they lack the N-methylamide terminus of 21855-72-1. This structural difference fundamentally alters its use as a building block; substituting a different derivative would introduce an undesired functional group (e.g., a free acid) or alter the steric and electronic profile, potentially derailing downstream coupling reactions, impacting final product stability, or requiring additional deprotection and functionalization steps that compromise synthetic efficiency [2]. Therefore, procurement must be specific to this CAS number to ensure experimental integrity.

Comparative Evidence for Benzyl (2-(methylamino)-2-oxoethyl)carbamate


Synthesis Efficiency: Direct Coupling vs. Activated Ester Route

For a laboratory planning the synthesis of CAS 21855-72-1, two primary routes are documented. Route 1, which involves the direct coupling of N-carbobenzyloxyglycine (Cbz-Gly-OH) with methylamine, provides a high synthetic yield of approximately 96% [1]. In contrast, an alternative route using the N-succinimidyl ester of Z-glycine (an activated ester) and methylamine is significantly less efficient, yielding only about 16% [1]. This data directly informs procurement strategy: it confirms that the final compound is efficiently and economically accessible from the simpler, cheaper Cbz-Gly-OH precursor, whereas attempts to use the activated ester precursor are inefficient. This knowledge is critical for researchers who may be considering whether to purchase the final compound or synthesize it in-house.

Synthesis Process Chemistry Cost Efficiency

Physical Properties: Exact Mass and PSA Comparison

The precisely defined physical properties of Benzyl (2-(methylamino)-2-oxoethyl)carbamate, such as its Exact Mass (222.10044 g/mol) and Polar Surface Area (PSA, 74.41 Ų), are critical for method development and property prediction [1]. These values are specific to its C₁₁H₁₄N₂O₃ composition and N-methylamide structure. While generic Cbz-glycine derivatives share a similar backbone, their exact mass and PSA differ. For example, the free acid Cbz-Gly-OH (CAS 1138-80-3) has an exact mass of 209.0688 g/mol and a higher PSA due to the carboxylic acid group. This quantitative difference means that analytical methods (e.g., LC-MS SIM mode) and chromatographic retention times developed for CAS 21855-72-1 cannot be directly transferred to its analogs, and vice-versa.

Analytical Chemistry Chromatography Computational Chemistry

Vendor-Verified Purity Metrics

Commercial suppliers of Benzyl (2-(methylamino)-2-oxoethyl)carbamate provide defined purity specifications that serve as a procurement baseline. Fluorochem offers the compound with a purity of 95.0%, while Bidepharm provides a standard purity of 97% with batch-specific quality control data (e.g., NMR, HPLC, GC) . This provides a verifiable threshold for researchers: a product meeting or exceeding this 95-97% purity standard is suitable for use without further purification in most synthetic applications. In contrast, an unspecified or lower-purity analog or a custom-synthesized batch introduces significant uncertainty regarding the presence and identity of impurities (e.g., unreacted Cbz-Gly-OH, dimeric byproducts), which can compromise reaction yields and lead to irreproducible results. This vendor-defined purity is a key differentiator for procurement decisions.

Quality Control Procurement Reproducibility

Application Scenarios for Benzyl (2-(methylamino)-2-oxoethyl)carbamate


Protected Peptide and Peptidomimetic Fragment Synthesis

Researchers synthesizing complex peptides or peptidomimetics utilize CAS 21855-72-1 as a protected dipeptide-like building block. Its Cbz-protected amine and terminal N-methylamide allow for selective chain elongation after deprotection. The high synthetic yield (~96%) achievable from Cbz-Gly-OH, as described in Section 3, underscores its cost-effective preparation for use as an intermediate. Its use ensures that a key glycine residue with a defined methylamide cap can be installed without side reactions, a feature not offered by free acid or unprotected amine analogs [1].

Analytical Method Development (HPLC, LC-MS)

This compound is ideal for use as a reference standard in analytical method development. Its well-defined physical properties—specifically its exact mass of 222.10044 g/mol and PSA of 74.41 Ų—allow for the precise tuning of liquid chromatography and mass spectrometry parameters. The >95% commercial purity ensures that detected signals correspond to the target analyte, making it a robust standard for quantifying reaction progress or impurity profiling in complex mixtures, as detailed in the analytical evidence in Section 3 [2].

Small Molecule Library Synthesis for Medicinal Chemistry

Medicinal chemists employ Benzyl (2-(methylamino)-2-oxoethyl)carbamate as a versatile building block for generating libraries of N-methylamide-containing small molecules. Its unique substitution pattern serves as a starting point for synthesizing diverse heterocycles or other biologically relevant scaffolds, where the N-methylamide moiety is required for target binding or modulating physicochemical properties. The defined LogP (1.7035) provides a predictable contribution to the overall lipophilicity of the final compounds, a critical parameter in drug design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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